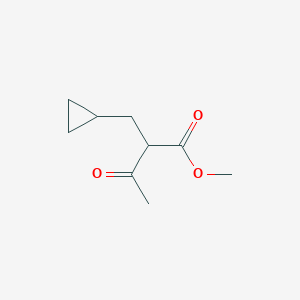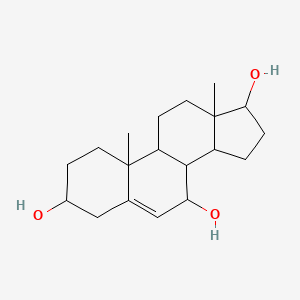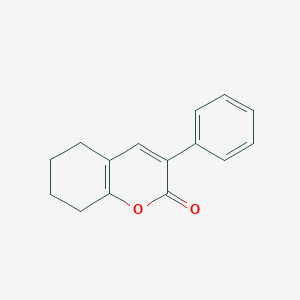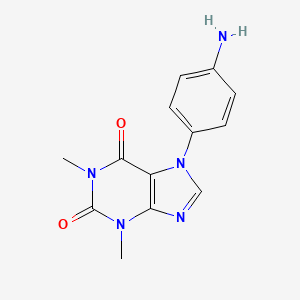
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is a compound that features a boron-containing dioxaborolane ring attached to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone typically involves the borylation of an indole derivative. A common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dioxane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts
Common Reagents and Conditions
Reagents: Pinacolborane, palladium catalysts (e.g., PdCl2(dppf)), copper catalysts.
Conditions: Inert atmosphere, solvents like dioxane or THF, room temperature
Major Products
The major products formed from these reactions typically include boron-containing organic compounds, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety allows for versatile functionalization and coupling reactions .
Biology and Medicine
While specific biological and medicinal applications of this compound are not extensively documented, boron-containing compounds are generally explored for their potential in drug development, particularly in cancer therapy and as enzyme inhibitors .
Industry
In materials science, boron-containing compounds are investigated for their potential use in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics .
Mécanisme D'action
The mechanism of action for 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone largely depends on its application. In organic synthesis, the boron moiety facilitates various reactions, such as borylation and hydroboration, by acting as a Lewis acid. In potential medicinal applications, the compound may interact with biological targets through its boron and indole groups, affecting molecular pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): A simpler boron-containing compound used in similar reactions
Phenylboronic Acid Pinacol Ester: Another boron-containing compound used in organic synthesis
Uniqueness
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is unique due to the presence of both the indole and dioxaborolane moieties, which provide a combination of reactivity and functionalization potential not found in simpler boron-containing compounds .
Propriétés
Formule moléculaire |
C16H20BNO3 |
|---|---|
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H20BNO3/c1-11(19)18-9-8-12-6-7-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 |
Clé InChI |
JZACZZVVPCCJMT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



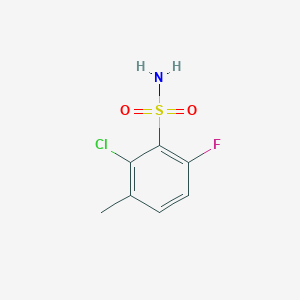

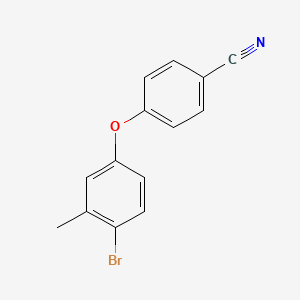

![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
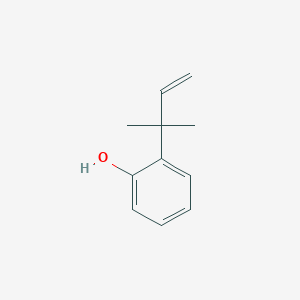

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
